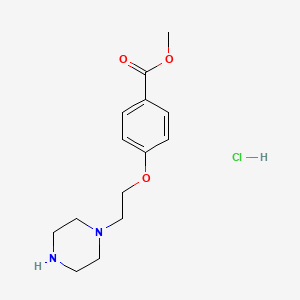

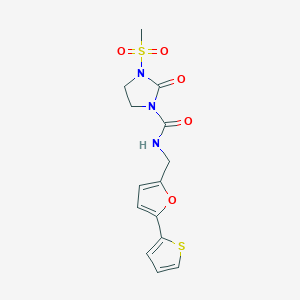

Methyl 4-(2-piperazinoethoxy)benzenecarboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

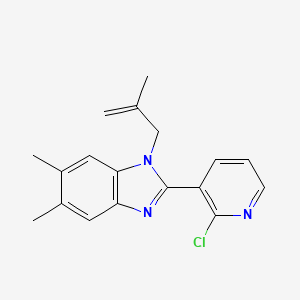

Methyl 4-(2-piperazinoethoxy)benzenecarboxylate hydrochloride belongs to a class of compounds characterized by the presence of a piperazine ring, which is known for its versatile applications in medicinal chemistry due to its binding affinity to various biological targets. The compound's structure suggests it could have significant pharmacological activity, warranting detailed study of its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related piperazine derivatives often involves reactions between piperazine or its derivatives with alkoxyphenyl isothiocyanates in ethereal solutions or with dibasic acid chlorides in benzene solutions, followed by hydrochloride formation by passing hydrogen chloride gas into the solution of the base compound (Tung, 1957). Such methodologies highlight the versatility and reactivity of piperazine-containing compounds in forming various structurally complex derivatives.

Molecular Structure Analysis

Crystallographic studies of similar compounds reveal that piperazine derivatives can adopt different conformations based on their structural modifications. For instance, the crystal structure of methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate showcases typical chair and boat conformations in piperazine rings, which significantly influence the compound's physical and chemical properties (Little et al., 2008).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including N-acylation, N-alkylation, and carbodiimide-mediated ring closure, which are essential for synthesizing a wide range of biologically active molecules. The reactions often involve intermediates that can further react to produce compounds with significant pharmacological activities (Detsi et al., 1996).

科学的研究の応用

1. Schistosomiasis Research

Methyl 4-(2-piperazinoethoxy)benzenecarboxylate hydrochloride, as a derivative of piperazine, has been investigated for its potential activity against schistosomiasis in experimental animals. This application is significant in the study of treatments for parasitic diseases like Schistosoma Japonica (Tung, 1957).

2. Luminescent Properties and Photo-Induced Electron Transfer

Research has also focused on the luminescent properties and photo-induced electron transfer of compounds with piperazine substituents, including derivatives similar to this compound. These studies are essential for developing new materials with potential applications in optics and electronics (Gan, Chen, Chang, & Tian, 2003).

3. Binding Characteristics with Bovine Serum Albumin

The binding characteristics of piperazine derivatives, similar to this compound, with bovine serum albumin (BSA) have been investigated. This research is crucial for understanding the pharmacokinetic mechanisms of drugs and their interactions with proteins in the body (Karthikeyan et al., 2015).

4. Inhibitor Development in Medicinal Chemistry

Derivatives of piperazine have been identified as potent inhibitors in human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), suggesting their potential therapeutic application in diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

5. Optical Properties and Pharmacological Effects

The synthesis and study of optical properties, as well as the pharmacological effects of optically active derivatives of piperazine, are areas of significant research. This includes exploring their potential in medicinal applications, such as treatments for hypertension (Ashimori et al., 1991).

6. Role in Antimicrobial and Antioxidant Agents

Piperazine derivatives, structurally related to this compound, have been synthesized and evaluated for their antimicrobial and antioxidant activities. This highlights their potential use in developing new antimicrobial and antioxidant compounds (Haneen et al., 2019).

Safety and Hazards

特性

IUPAC Name |

methyl 4-(2-piperazin-1-ylethoxy)benzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3.ClH/c1-18-14(17)12-2-4-13(5-3-12)19-11-10-16-8-6-15-7-9-16;/h2-5,15H,6-11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKOHVASHFTFPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCN2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2484303.png)

![N-(3-chlorophenyl)-N-methyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2484307.png)

![N-(4-methoxyphenyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2484310.png)

![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2484311.png)

![N-[4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2484318.png)